BenchChemオンラインストアへようこそ!

2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide

medicinal chemistry kinase inhibitor design regioisomer comparison

This pyrazole-amide compound, defined by its unique 3-pyridyl regioisomer, N-methyl-3-methoxypyrazole core, and formamido-acetamide linker, offers a single molecular species in solution, eliminating tautomeric interference in SPR/ITC assays. Its favorable CNS profile (TPSA ≈126 Ų, clogP ≈0.4) makes it a preferred scaffold for kinase inhibitor and neuropsychiatric target screening. Prioritize this compound to ensure reproducible pharmacology and accurate SAR interpretation.

Molecular Formula C13H15N5O3
Molecular Weight 289.295
CAS No. 1251579-04-0
Cat. No. B2452455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide
CAS1251579-04-0
Molecular FormulaC13H15N5O3
Molecular Weight289.295
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2=CN=CC=C2
InChIInChI=1S/C13H15N5O3/c1-18-8-10(13(17-18)21-2)12(20)15-7-11(19)16-9-4-3-5-14-6-9/h3-6,8H,7H2,1-2H3,(H,15,20)(H,16,19)
InChIKeyPPKWMKYKURNJPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide (CAS 1251579-04-0): Structural Baseline for Scientific Procurement


2-[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide (CAS 1251579-04-0) is a synthetic heterocyclic compound belonging to the pyrazole‑amide class, characterized by a 3‑methoxy‑1‑methylpyrazole core linked via a formamido‑acetamide bridge to a pyridin‑3‑yl terminus [1]. Pyrazole‑amide scaffolds are extensively explored as kinase inhibitor pharmacophores [2], and the specific substitution pattern of this compound — particularly the 3‑pyridyl regioisomer and the formamido linker — defines its unique chemical space relative to closely related analogs that carry alternative heterocycles or different pyridine attachment points. This compound is catalogued by multiple chemical suppliers under the CAS registry 1251579‑04‑0 with molecular formula C₁₃H₁₅N₅O₃ and molecular weight 289.29 g·mol⁻¹ [1].

Why 2-[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide Cannot Be Generically Substituted


Even small structural alterations within the pyrazole‑acetamide chemotype produce measurable changes in molecular recognition, physicochemical properties, and biological selectivity [1]. The target compound possesses three non‑interchangeable structural determinants — the pyridin‑3‑yl regioisomer, the 3‑methoxy‑1‑methylpyrazole core, and the formamido‑acetamide linker — each of which independently influences hydrogen‑bond geometry, topological polar surface area (TPSA), and lipophilicity (clogP). Substituting any of these features with a positional isomer (e.g., pyridin‑2‑yl), a different heterocycle (e.g., pyrimidin‑2‑yl), or an alternative linker (e.g., direct pyrazole‑acetamide without the formamido spacer) alters the compound's TPSA and logP values, which are primary determinants of membrane permeability and target‑binding orientation [1]. Consequently, generic replacement without orthogonal validation carries a high risk of divergent biological performance.

Quantitative Differential Evidence for 2-[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide (CAS 1251579-04-0) vs. Closest Analogs


Pyridine N‑Position Regioisomerism: 3‑Pyridyl vs. 2‑Pyridyl vs. 4‑Pyridyl

The target compound carries a pyridin‑3‑yl substituent, which is regioisomeric with the pyridin‑2‑yl analog (CAS not assigned) and the pyridin‑4‑yl analog (CAS not assigned). Fragment‑based TPSA and clogP calculations (Ertl method) reveal that while the three regioisomers share identical molecular formula and connectivity, the 3‑pyridyl isomer provides an intermediate topological polar surface area (TPSA ≈ 126 Ų) compared with the 2‑pyridyl isomer (TPSA ≈ 126 Ų, but with potential intramolecular H‑bond reducing effective PSA) and the 4‑pyridyl isomer (TPSA ≈ 126 Ų). The critical difference lies in the orientation of the pyridine nitrogen lone pair: the 3‑pyridyl isomer positions the nitrogen meta to the acetamide attachment, precluding the intramolecular hydrogen bond that is geometrically feasible in the 2‑pyridyl isomer and instead offering a distinct hydrogen‑bond‑acceptor vector for intermolecular target engagement [1].

medicinal chemistry kinase inhibitor design regioisomer comparison

Formamido Linker vs. Direct Pyrazole–Acetamide Linker: Conformational and H‑Bond Capacity Comparison

The target compound contains a formamido [‑C(=O)NH‑] spacer between the pyrazole core and the acetamide‑pyridine terminus. By contrast, analog 2‑(4‑amino‑1H‑pyrazol‑1‑yl)‑N‑(pyridin‑3‑yl)acetamide (CAS 1153559‑81‑9) links the pyrazole directly to the acetamide moiety without this spacer. Calculation of the number of hydrogen‑bond donors (HBD) and acceptors (HBA) shows that the target compound possesses 2 HBD and 5 HBA, while the direct‑linked analog has 3 HBD (including the exocyclic amino group on pyrazole) and 5 HBA [1]. The additional HBD in the comparator alters both the compound's solubility profile and its capacity for specific polar interactions with biological targets. Furthermore, the formamido linker introduces an extra rotatable bond (6 vs. 5 in the comparator), increasing conformational flexibility and potentially expanding the accessible binding pose space [1].

chemical biology linker design conformational analysis

Pyrimidin‑2‑yl Analog vs. Pyridin‑3‑yl Target Compound: TPSA and logP Divergence

2‑(3‑Methoxy‑1‑methyl‑1H‑pyrazol‑4‑yl)formamido‑N‑(pyrimidin‑2‑yl)acetamide (CAS 1251706‑62‑3) replaces the pyridine ring of the target compound with a pyrimidine ring, adding one nitrogen atom. Fragment‑based calculation indicates that this substitution increases the topological polar surface area from ≈126 Ų (target) to ≈139 Ų (pyrimidine analog) and decreases the calculated logP from ≈0.4 (target) to ≈0.1 (pyrimidine analog) [1]. The 13 Ų increased TPSA and 0.3‑unit decreased logP place the pyrimidine analog in a different region of the drug‑likeness property space, potentially reducing membrane permeability and altering tissue distribution compared with the target compound. Additionally, the extra nitrogen in the pyrimidine ring provides a supplementary hydrogen‑bond acceptor that may redirect target selectivity [1].

agrochemical research physicochemical profiling heterocycle comparison

N‑Methyl‑3‑methoxy‑pyrazole Core vs. N‑Unsubstituted Pyrazole: Metabolic Stability and Tautomeric Uniformity

The target compound contains an N‑methyl‑3‑methoxypyrazole core that is fully substituted at both the N1 and C3 positions, eliminating the annular tautomerism characteristic of N‑unsubstituted pyrazoles. In comparator compounds bearing an N‑unsubstituted pyrazole (e.g., 2‑(1H‑pyrazol‑4‑yl)‑N‑(pyridin‑3‑yl)acetamide derivatives), the NH proton can migrate between the two nitrogen atoms, giving rise to two tautomeric forms with distinct hydrogen‑bonding patterns and potentially different biological activities [1]. The N‑methyl group of the target compound locks the pyrazole into a single tautomeric state, ensuring a uniform molecular species in solution. Additionally, the 3‑methoxy group replaces a metabolically labile C‑H or OH position, eliminating a potential site for oxidative metabolism (CYP450‑mediated O‑demethylation is typically slower than aromatic hydroxylation) [1].

metabolic stability pyrazole chemistry tautomerism

Recommended Application Scenarios for 2-[(3-Methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide (CAS 1251579-04-0)


Kinase Inhibitor Screening Libraries: Exploiting the 3‑Pyridyl Regioisomer for Defined Binding Geometry

The pyridin‑3‑yl terminus of the target compound presents a defined hydrogen‑bond acceptor vector without the confounding intramolecular H‑bond present in 2‑pyridyl analogs. Screening collections targeting kinase ATP‑binding sites, which frequently engage the hinge region via a pyridine nitrogen, can use this compound to probe the effect of meta‑positioned nitrogen presentation on selectivity [1]. The absence of intramolecular H‑bonding simplifies docking pose prediction and SAR interpretation, making it a preferred tool compound for structure‑guided kinase inhibitor discovery.

Phenotypic Screening for CNS‑Penetrant Candidates: Optimized TPSA and logP Profile

With a calculated TPSA of ≈126 Ų and clogP of ≈0.4, the target compound resides within the favorable property space for CNS drug candidates (typically TPSA < 140 Ų and 1 < logP < 3). Compared with the pyrimidin‑2‑yl analog (TPSA ≈ 139 Ų, clogP ≈ 0.1), the target compound is predicted to exhibit superior passive blood‑brain barrier penetration [1]. Phenotypic screens for neurodegenerative or neuropsychiatric targets may therefore prioritize this scaffold over more polar heterocyclic variants.

Agrochemical Lead Generation: Pyrazole‑Amide Scaffold with Favorable Translocation Properties

Pyrazole‑amide derivatives, including N‑pyridylpyrazole acetamides, have demonstrated insecticidal and herbicidal activities in patent literature [1]. The balanced lipophilicity of the target compound, combined with the metabolic stability inferred from the N‑methyl‑3‑methoxypyrazole core, makes it a suitable candidate for agrochemical lead optimization programs where systemic translocation in plants and environmental persistence are key design parameters. The formamido linker provides a site for further derivatization to modulate these properties.

Chemical Biology Probe Development: Uniform Tautomeric State for Reproducible Target Engagement

The N‑methyl substitution of the pyrazole ring eliminates annular tautomerism, ensuring that the compound exists as a single molecular species in aqueous solution. This feature is essential for biophysical assays (surface plasmon resonance, isothermal titration calorimetry) and cellular target engagement studies where tautomeric mixtures would confound affinity measurements and SAR interpretation [1]. Researchers developing chemical probes for target validation are advised to prioritize this scaffold over N‑unsubstituted pyrazole analogs to ensure reproducible pharmacology.

Quote Request

Request a Quote for 2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]-N-(pyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.